COX-2 Selectivity: Cycloart-23-ene-3beta,25-diol vs. In-Class and Clinical COX-2 Inhibitors
Cycloart-23-ene-3beta,25-diol demonstrates preferential COX-2 over COX-1 inhibition with a selectivity index (SI) of 2.43. At 100 μM, it inhibits COX-2 by 80% (IC50 = 40 μM) while inhibiting COX-1 by only 56% (IC50 = 97 μM) [1]. In the same study, indomethacin (non-selective COX inhibitor) and celecoxib (COX-2 selective) served as positive controls. Celecoxib exhibited an SI of 7.09 (COX-2 IC50 = 1.1 μM; COX-1 IC50 = 7.8 μM), while indomethacin showed an SI of 0.24 (COX-2 IC50 = 0.75 μM; COX-1 IC50 = 0.18 μM) [1]. In vivo, Cycloart-23-ene-3beta,25-diol at 200 mg/kg significantly inhibited acetic acid-induced abdominal contractions and formalin-induced licking behavior, and reduced croton oil ear edema in mice and carrageenan-induced paw edema in rats [1].
| Evidence Dimension | COX-2 vs COX-1 inhibition and selectivity index |
|---|---|
| Target Compound Data | COX-2 IC50 = 40 μM; COX-1 IC50 = 97 μM; SI = 2.43 |
| Comparator Or Baseline | Celecoxib: COX-2 IC50 = 1.1 μM, COX-1 IC50 = 7.8 μM, SI = 7.09; Indomethacin: COX-2 IC50 = 0.75 μM, COX-1 IC50 = 0.18 μM, SI = 0.24 |
| Quantified Difference | Target compound shows 2.4-fold COX-2 selectivity vs. 7.1-fold for celecoxib and 0.24-fold for indomethacin |
| Conditions | Colorimetric COX (ovine) inhibitor screening assay; in vivo analgesic/anti-inflammatory tests in male Swiss mice and Wistar rats |
Why This Matters
The COX-2 selectivity profile, while less potent than celecoxib, may offer a distinct safety window for research applications where partial COX-2 inhibition with reduced COX-1 suppression is desirable.
- [1] Hajhashemi V, et al. Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats. Prostaglandins Other Lipid Mediat. 2020;150:106473. doi:10.1016/j.prostaglandins.2020.106473 View Source
